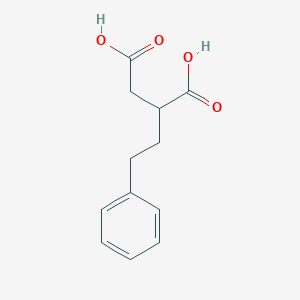
2-Phenylethylsuccinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylethylsuccinic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a 2-phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Phenylethylsuccinic acid can be synthesized through several methods. One common approach involves the alkylation of succinic acid with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, catalytic processes may be employed to reduce the reaction time and improve the overall production rate.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenylethylsuccinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of phenylacetic acid or benzyl alcohol.
Reduction: Formation of 2-phenylethyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of the phenylethyl group.
Wissenschaftliche Forschungsanwendungen
2-Phenylethylsuccinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in studies related to metabolic pathways and enzyme interactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Phenylethylsuccinic acid involves its interaction with specific molecular targets and pathways. The phenylethyl group can interact with aromatic receptors, while the succinic acid moiety may participate in metabolic processes. The compound’s effects are mediated through its ability to modulate enzyme activity and influence cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Phenylsuccinic acid: Similar structure but lacks the ethyl group.
2-Phenylethylmalonic acid: Contains an additional carboxyl group compared to 2-Phenylethylsuccinic acid.
2-Phenylethylacetic acid: Similar structure but with a different backbone.
Uniqueness: this compound is unique due to its specific combination of the phenylethyl group and succinic acid backbone
Eigenschaften
CAS-Nummer |
3448-42-8 |
|---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-(2-phenylethyl)butanedioic acid |
InChI |
InChI=1S/C12H14O4/c13-11(14)8-10(12(15)16)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
ALBOPSCADUBUHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















